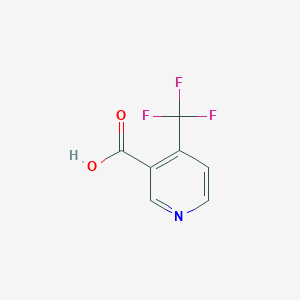
Acide 4-(trifluorométhyl)nicotinique
Vue d'ensemble
Description
4-(Trifluoromethyl)nicotinic Acid is a trifluoromethyl-containing aromatic compound with unique biological activity. It is often used as a precursor material for the preparation of other pesticides or medicines . This compound is a key intermediate in the synthesis of flonicamid, a highly effective insecticide .
Applications De Recherche Scientifique
4-(Trifluoromethyl)nicotinic Acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethyl)nicotinic Acid involves its role as a precursor in the synthesis of bioactive compounds. For example, in the case of flonicamid, the compound inhibits the feeding behavior of aphids by interfering with their nervous system . It does not impair acetylcholine esterase or nicotinic acetylcholine receptors, making it a selective and effective insecticide .
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid dust formation, and ensure adequate ventilation .
Orientations Futures
Analyse Biochimique
Molecular Mechanism
The available literature does not provide detailed information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The available literature does not provide specific information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
The available literature does not provide specific information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
The available literature does not provide specific information on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Trifluoromethyl)nicotinic Acid involves the use of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate as a starting material. The process includes the following steps :
- Add 5g (0.0192mol) of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate to a 100mL three-necked flask.
- Add 0.3g of 10% Pd/C (water content 63.45%), 5.25g (0.0389mol) of CH3COONa·3H2O, and 20mL of ethanol.
- Stir and dissolve the mixture, then replace the nitrogen three times to discharge air.
- Replace hydrogen twice and stir the reaction at room temperature for 8 hours under a hydrogen atmosphere until no hydrogen is absorbed.
- Recover the palladium carbon by suction filtration, wash the filter cake three times with ethanol, and rotary evaporate the filtrate to remove the solvent.
- Add 20mL of water to the obtained solid, fully shake to dissolve it, and adjust the pH to 2-3 with hydrochloric acid.
- Extract three times with ethyl acetate, combine the organic phases, wash three times with saturated brine, dry over anhydrous sodium sulfate, and rotary evaporate to obtain a pale yellow solid with a yield of 90.4%.
Industrial Production Methods
The industrial production of 4-(Trifluoromethyl)nicotinic Acid can involve the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as raw materials. The process includes acylation, cyclization, and hydrolysis steps .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trifluoromethyl)nicotinic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using appropriate reducing agents.
Substitution: The trifluoromethyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium on carbon (Pd/C), sodium acetate (CH3COONa), and ethanol. The reactions are typically carried out under inert atmospheres, such as nitrogen or hydrogen .
Major Products Formed
The major products formed from these reactions include various substituted nicotinic acids and their derivatives, which can be used as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)nicotinic Acid can be compared with other trifluoromethyl-containing aromatic compounds, such as:
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar in structure but used in different applications.
6-(Trifluoromethyl)pyridine-3-carboxylic acid: Another trifluoromethyl-substituted pyridine derivative with distinct properties.
The uniqueness of 4-(Trifluoromethyl)nicotinic Acid lies in its specific biological activity and its role as a key intermediate in the synthesis of flonicamid .
Propriétés
IUPAC Name |
4-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-2-11-3-4(5)6(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRJHNFECNKDKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380557 | |
| Record name | 4-Trifluoromethylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158063-66-2 | |
| Record name | 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158063662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Trifluoromethylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PYRIDINECARBOXYLIC ACID, 4-(TRIFLUOROMETHYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04F679X18B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-(trifluoromethyl)nicotinic acid in pesticide research?
A: 4-(Trifluoromethyl)nicotinic acid (TFNA) is a key metabolite of the insecticide flonicamid. [, , ] Understanding its residual characteristics in crops like sweet peppers is crucial for assessing the environmental impact and safety of flonicamid use. [, ] Studies have shown that TFNA levels in fruits can increase over time after flonicamid application, likely due to translocation from leaves. [, ] This highlights the importance of analyzing metabolite residues in addition to the parent compound for accurate risk assessment.
Q2: Are there efficient synthetic routes for producing 4-(trifluoromethyl)nicotinic acid on an industrial scale?
A: Yes, researchers have developed a practical and cost-effective method for synthesizing 4-(trifluoromethyl)nicotinic acid. [, ] The process involves using readily available starting materials like ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide. [, ] The synthesis proceeds through cyclization, chlorination, hydrogenolysis, and hydrolysis steps, ultimately yielding the desired product with a total yield of 38.6% based on ethyl 4,4,4-trifluoroacetoacetate. [] This method is suitable for industrial production due to its reliance on accessible reagents and satisfactory yield. [, ]
Q3: Has the crystal structure of 4-(trifluoromethyl)nicotinic acid been determined?
A: Yes, the crystal structure of 4-(trifluoromethyl)nicotinic acid (C7H4F3NO2) has been determined using X-ray crystallography. [] It crystallizes in the monoclinic system, belonging to the space group P21/c. [] The unit cell dimensions are: a = 6.4488(11) Å, b = 14.922(2) Å, c = 7.7868(12) Å, and β = 100.941(5)°. [] This structural information is valuable for understanding the compound's physicochemical properties and potential interactions.
Q4: How does the structure of 4-(trifluoromethyl)nicotinic acid influence its coordination chemistry?
A: The position of the trifluoromethyl group on the pyridine ring significantly affects the coordination behavior of 4-(trifluoromethyl)nicotinic acid. [] When complexed with Zn(II), the isomer with the trifluoromethyl group in the 4-position (TFNA) exhibits distinct coordination geometries and properties compared to the isomer with the substituent in the 5-position. [] These findings demonstrate the impact of even subtle structural modifications on the coordination chemistry and potential biological activity of such compounds.
Q5: Are there computational studies exploring the properties and applications of 4-(trifluoromethyl)nicotinic acid?
A: Density functional theory (DFT) calculations have been employed to investigate the potential of 4-(trifluoromethyl)nicotinic acid and other pyridine derivatives as corrosion inhibitors. [] These studies utilize quantum chemical parameters like HOMO/LUMO energies, ionization potentials, and electron affinities to predict the effectiveness of these compounds in preventing corrosion. [] Such computational approaches offer valuable insights into the structure-activity relationships and potential applications of these compounds beyond their role as pesticide metabolites.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


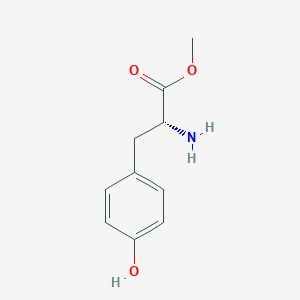
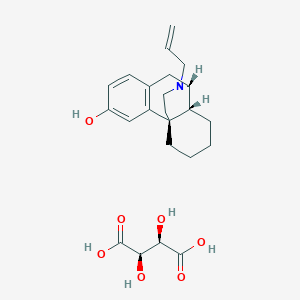

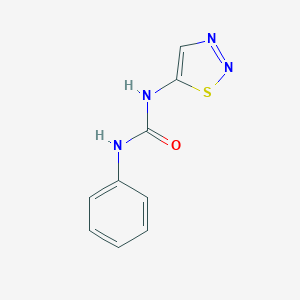
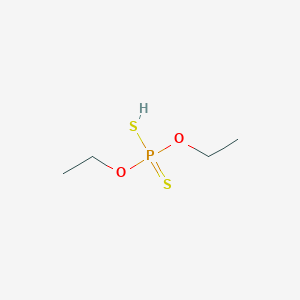

![[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone](/img/structure/B128373.png)
![(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128377.png)

![(3S,4aS,10aR)-3-(ethylsulfamoylamino)-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol](/img/structure/B128380.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B128384.png)
